Cas no 2640885-05-6 (2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one)

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrimidine core linked to morpholine and piperazine moieties, with a piperidinyl ketone functional group. This structure imparts versatility in medicinal chemistry applications, particularly as a potential intermediate for kinase inhibitors or receptor modulators. The presence of multiple nitrogen-containing rings enhances its binding affinity to biological targets, while the ketone group offers synthetic flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s stability and solubility profile further support its utility in pharmaceutical research and development.
2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one structure
2640885-05-6 structure
商品名:2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
CAS番号:2640885-05-6
MF:C19H30N6O2
メガワット:374.480503559113
CID:5315703
PubChem ID:154829731

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-[4-[2-(4-Morpholinyl)-4-pyrimidinyl]-1-piperazinyl]-1-(1-piperidinyl)ethanone
    • AKOS040709338
    • F6619-5100
    • 2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
    • 2640885-05-6
    • 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
    • インチ: 1S/C19H30N6O2/c26-18(24-6-2-1-3-7-24)16-22-8-10-23(11-9-22)17-4-5-20-19(21-17)25-12-14-27-15-13-25/h4-5H,1-3,6-16H2
    • InChIKey: FPOAEOBFPLUEKQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1CCN(C2C=CN=C(N=2)N2CCOCC2)CC1)N1CCCCC1

計算された属性

  • せいみつぶんしりょう: 374.24302422g/mol
  • どういたいしつりょう: 374.24302422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 608.2±65.0 °C(Predicted)
  • 酸性度係数(pKa): 10.58±0.50(Predicted)

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-5100-40mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
40mg
$210.0 2023-09-07
Life Chemicals
F6619-5100-50mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
50mg
$240.0 2023-09-07
Life Chemicals
F6619-5100-30mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
30mg
$178.5 2023-09-07
Life Chemicals
F6619-5100-10μmol
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-5100-2mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
2mg
$88.5 2023-09-07
Life Chemicals
F6619-5100-3mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
3mg
$94.5 2023-09-07
Life Chemicals
F6619-5100-20mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
20mg
$148.5 2023-09-07
Life Chemicals
F6619-5100-20μmol
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-5100-10mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
10mg
$118.5 2023-09-07
Life Chemicals
F6619-5100-100mg
2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2640885-05-6
100mg
$372.0 2023-09-07

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 関連文献

2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2640885-05-6 and Product Name: 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

The compound with the CAS number 2640885-05-6 and the product name 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic moieties, including morpholine, pyrimidine, and piperazine, suggests a high degree of functional complexity that may contribute to its unique pharmacological properties.

Recent research in the domain of small-molecule drug discovery has highlighted the importance of polyfunctionalized compounds that can interact with multiple biological targets. The structural motif of 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one aligns well with this trend, as it incorporates several pharmacophoric elements known to modulate various signaling pathways. Specifically, the morpholine ring is a common scaffold in drug molecules due to its ability to enhance solubility and metabolic stability, while the pyrimidine and piperazine units are frequently associated with central nervous system (CNS) and anti-inflammatory activities.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential role in addressing neurological disorders. Studies have indicated that molecules featuring the piperazine moiety may exhibit properties relevant to serotonin receptor modulation, which is a critical aspect in the treatment of depression, anxiety, and other CNS-related conditions. Furthermore, the integration of a pyrimidine ring into the molecular structure suggests possible interactions with enzymes such as kinases, which are pivotal in cancer therapeutics. The synergistic effect of these functional groups makes this compound a promising candidate for further investigation.

Advances in computational chemistry have enabled researchers to predict the binding affinities and mechanistic interactions of complex molecules like 2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one with biological targets. Molecular docking simulations have shown that this compound can bind effectively to various protein receptors, including those involved in neurotransmitter signaling and inflammatory responses. Such findings are supported by experimental data from high-throughput screening (HTS) campaigns, which have identified analogs of this compound as hits for further optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for structural modifications that can fine-tune pharmacological activity.

From a regulatory perspective, compounds like 2-{4-[2-(Morpholin-4-yi)pyrimidinr 4-yi]piprrazinr 1-yi}ethanr 1-yi}one must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. Preclinical studies involving cell-based assays and animal models have provided preliminary insights into its pharmacokinetic profile and potential side effects. These studies are crucial for determining the appropriate dosage regimens and identifying any toxicological concerns that need to be addressed during subsequent phases of development.

The integration of machine learning and artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like this one. AI-driven platforms can analyze vast datasets to predict molecular properties and optimize synthetic routes, thereby reducing the time and cost associated with traditional discovery methods. This technological synergy is particularly relevant for complex molecules such as 2-{4-[2-(Morpholinr 4-yi)prrmidinn 4-yi]piprrazinr 1-yi}ethanr 1-yi}one, where multiple functional groups need to be harmonized for optimal biological activity.

In conclusion, the compound with CAS number 2640885 056 and product name *{*{*{*{*{*{*{*{*{*{*{*{*{*{*}}}}}}}}}}}}}}}}}} represents a significant advancement in pharmaceutical chemistry due to its intricate structure and potential applications in treating neurological disorders. The presence of key pharmacophoric elements such as *morpholine*}, *pyrimidine*}, and *piprazine*} makes it a compelling candidate for further research and development. With ongoing advancements in synthetic methodologies, computational chemistry, and AI-driven drug discovery, this molecule holds promise for contributing to novel therapeutic strategies in the future.

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